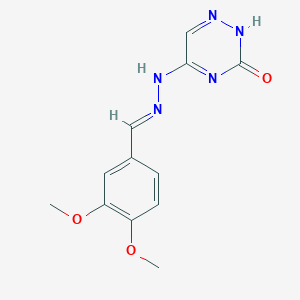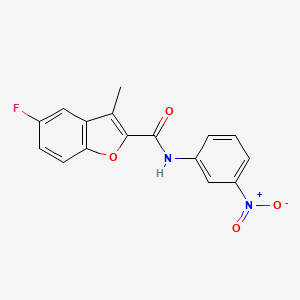![molecular formula C18H17NO3 B5711815 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. It is commonly known as SU9516 and is a potent inhibitor of cyclin-dependent kinases (CDKs). SU9516 has been extensively studied for its potential applications in cancer therapy, drug discovery, and other biomedical research.
作用机制
SU9516 inhibits 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting kinase activity. SU9516 is a selective inhibitor of CDK2 and CDK1, but it also inhibits other 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione at higher concentrations.
Biochemical and Physiological Effects:
The inhibition of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by SU9516 has several biochemical and physiological effects. In cancer cells, SU9516 induces cell cycle arrest and apoptosis, leading to cell death. In normal cells, SU9516 can also induce cell cycle arrest, but the effects are less pronounced. SU9516 has also been shown to modulate gene expression, leading to changes in cellular processes such as DNA repair and apoptosis.
实验室实验的优点和局限性
One advantage of SU9516 is its selectivity for CDK2 and CDK1. This selectivity allows for the specific inhibition of these 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione without affecting other cellular processes. SU9516 is also relatively easy to synthesize, making it a viable option for large-scale production.
One limitation of SU9516 is its potency. SU9516 is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, but it also inhibits other kinases at higher concentrations. This off-target inhibition can lead to unwanted side effects in lab experiments. Another limitation of SU9516 is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of SU9516. One direction is the development of more selective CDK inhibitors. While SU9516 is selective for CDK2 and CDK1, it also inhibits other 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione at higher concentrations. The development of more selective CDK inhibitors could lead to more effective cancer therapies with fewer side effects.
Another direction is the study of SU9516 in combination with other drugs. SU9516 has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. The combination of SU9516 with other drugs could lead to more effective cancer therapies.
Conclusion:
In conclusion, SU9516 is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione that has potential applications in cancer therapy, drug discovery, and other biomedical research. The synthesis of SU9516 has been optimized to improve yield and purity, making it a viable option for large-scale production. The inhibition of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by SU9516 has several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis. While SU9516 has advantages and limitations for lab experiments, there are several future directions for its study, including the development of more selective CDK inhibitors and the study of SU9516 in combination with other drugs.
合成方法
The synthesis of SU9516 involves several steps. The starting material is 2,4-dimethylphenol, which is reacted with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with phthalic anhydride to produce 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. The synthesis of SU9516 has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
SU9516 has been extensively studied for its potential applications in cancer therapy. It is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, which are enzymes that play a crucial role in cell cycle regulation. 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, SU9516 can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
In addition to cancer therapy, SU9516 has also been studied for its potential applications in drug discovery. 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione are involved in many cellular processes, including transcription, DNA repair, and apoptosis. By inhibiting 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, SU9516 can modulate these processes, making it a potential target for the development of new drugs.
属性
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-16(13(2)11-12)22-10-9-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVOBQKVTQTWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)